molecular formula C7H11ClO4S B14031731 Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate

Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate

Cat. No.: B14031731
M. Wt: 226.68 g/mol
InChI Key: AXFYZSWSTCZCQT-WDSKDSINSA-N
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Description

Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S and a molecular weight of 226.68 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring substituted with a chlorosulfonyl group and a carboxylate ester group. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Properties

Molecular Formula

C7H11ClO4S

Molecular Weight

226.68 g/mol

IUPAC Name

methyl (1R,2S)-2-chlorosulfonylcyclopentane-1-carboxylate

InChI

InChI=1S/C7H11ClO4S/c1-12-7(9)5-3-2-4-6(5)13(8,10)11/h5-6H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

AXFYZSWSTCZCQT-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1S(=O)(=O)Cl

Canonical SMILES

COC(=O)C1CCCC1S(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanecarboxylic acid with chlorosulfonic acid, followed by esterification with methanol . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate involves its ability to react with nucleophiles, leading to the formation of various derivatives. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity makes it useful in modifying molecular targets and pathways involved in biological processes .

Comparison with Similar Compounds

Methyl trans-2-(chlorosulfonyl)cyclopentane-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific stereochemistry and reactivity, which can be exploited in various chemical and biological applications.

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